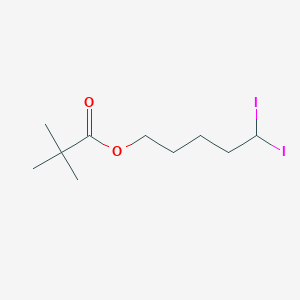![molecular formula C22H24O4S2 B14219370 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate CAS No. 819079-73-7](/img/structure/B14219370.png)
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate is a chemical compound known for its unique structural features and potential applications in various fields. This compound consists of a hept-2-yn-1-yl group attached to a sulfanyl group, which is further connected to a phenyl ring. The phenyl ring is substituted with a (4-methylbenzene-1-sulfonyl)acetate group. The combination of these functional groups imparts distinct chemical properties to the compound.
Preparation Methods
The synthesis of 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate involves several steps. One common synthetic route includes the following steps:
Formation of Hept-2-yn-1-yl Sulfanyl Intermediate: This step involves the reaction of hept-2-yne with a suitable thiol reagent under controlled conditions to form the hept-2-yn-1-yl sulfanyl intermediate.
Attachment to Phenyl Ring: The intermediate is then reacted with a phenyl derivative, typically through a nucleophilic substitution reaction, to attach the hept-2-yn-1-yl sulfanyl group to the phenyl ring.
Introduction of (4-Methylbenzene-1-sulfonyl)acetate Group:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the alkyne group, using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The alkyne group can participate in click chemistry reactions, allowing for the conjugation of the compound to various biomolecules. The phenyl ring and ester group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar compounds to 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate include:
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl acetate: Lacks the (4-methylbenzene-1-sulfonyl) group, resulting in different chemical properties and reactivity.
Phenyl (4-methylbenzene-1-sulfonyl)acetate:
Hept-2-yn-1-yl sulfanyl acetate: Lacks the phenyl ring, leading to different chemical behavior and uses.
Properties
CAS No. |
819079-73-7 |
|---|---|
Molecular Formula |
C22H24O4S2 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(2-hept-2-ynylsulfanylphenyl) 2-(4-methylphenyl)sulfonylacetate |
InChI |
InChI=1S/C22H24O4S2/c1-3-4-5-6-9-16-27-21-11-8-7-10-20(21)26-22(23)17-28(24,25)19-14-12-18(2)13-15-19/h7-8,10-15H,3-5,16-17H2,1-2H3 |
InChI Key |
XRSOEESECZQAGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCSC1=CC=CC=C1OC(=O)CS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


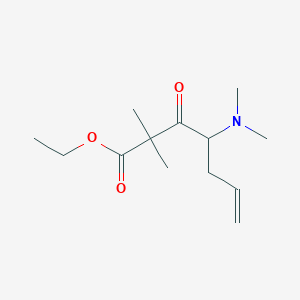
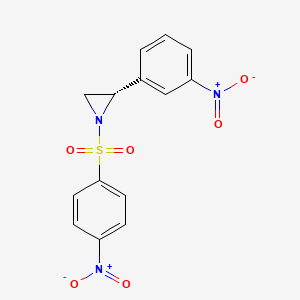

![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)

![N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea](/img/structure/B14219311.png)
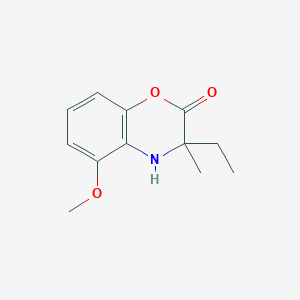
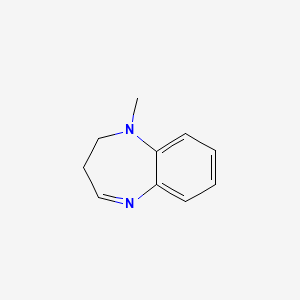
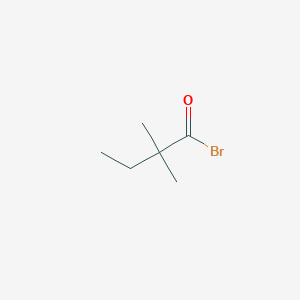
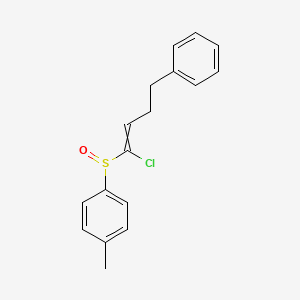
![N-[2-(4-Nitroanilino)ethyl]formamide](/img/structure/B14219345.png)
![1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14219353.png)
